molecular formula C12H16F6N4O5 B1448809 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) CAS No. 2108457-78-7

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)

Cat. No. B1448809
M. Wt: 410.27 g/mol
InChI Key: FGYRIOPDIYAIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) is a chemical compound . It is used in various chemical products, reagents, standards, reference materials, and laboratory bibliography and specialized publications .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.22296 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Anti-Tubercular Activity

A study focused on azetidinone derivatives, including 1, 2, 4-triazole, demonstrated potential anti-tubercular activity. These compounds were synthesized and evaluated against Mycobacterium tuberculosis, with some analogues showing notable effectiveness compared to standard drugs (Thomas, George, & Harindran, 2014).

Antimicrobial Activity

Research involving 1,2,3-triazoles containing quinoline moiety highlighted their antimicrobial properties. The study synthesized a new series of these triazoles, showing significant activity against various bacterial and fungal strains (Sumangala et al., 2010).

Anticancer Agents

Bis-aminomercaptotriazoles and bis-triazolothiadiazoles, related to the chemical structure , were studied for their potential as anticancer agents. These compounds exhibited promising properties against a variety of cancer cell lines (Holla, Poojary, Rao, & Shivananda, 2002).

Antibacterial Agents

A study on novel 1,4-disubstituted 1,2,3-triazoles, closely related to the compound , showed high inhibitory effects against various bacterial strains, surpassing the control drug, ciprofloxacin, in some cases (Hussain et al., 2019).

Synthesis of Triazole Derivatives

Research on the synthesis of N-substituted pyrrolidine derivatives containing 1,2,4-triazole rings revealed the significance of these compounds in developing clinical drugs for various purposes, including antiviral, anticancer, and anticonvulsant applications (Prasad et al., 2021).

Synthesis and Characterization of Energetic Materials

A study on the synthesis of polycyclic energetic materials using azetidine and azobis-1,2,4-triazole structures as building blocks showed the feasibility of these compounds in creating potential explosives with high stability and reactivity (Yang et al., 2023).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for the use and study of this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-(azetidin-3-yl)-4-(2-methoxyethyl)-1,2,4-triazole;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2C2HF3O2/c1-13-3-2-12-6-10-11-8(12)7-4-9-5-7;2*3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYRIOPDIYAIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NN=C1C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)
Reactant of Route 2
3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)
Reactant of Route 3
3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)
Reactant of Route 4
3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)
Reactant of Route 5
3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)
Reactant of Route 6
Reactant of Route 6
3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)

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